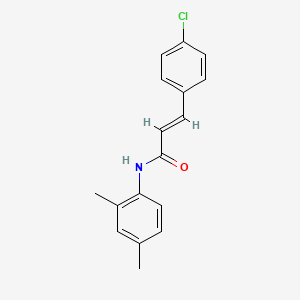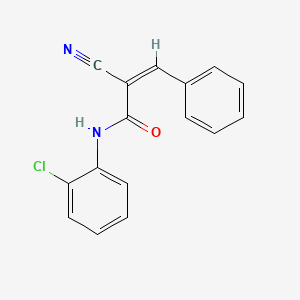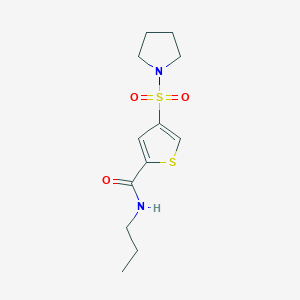![molecular formula C19H19NO4 B5532527 (3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5532527.png)
(3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of related pyrrolidine carboxylic acid derivatives involves diastereoselective methods and ring-closing metathesis as key steps. For instance, the synthesis of (3R,4R,5S)-4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester showcases the use of L-serine, highlighting a diastereoselective approach and ring-closing metathesis (Xin Cong & Z. Yao, 2006). Another example includes the practical and efficient synthesis of (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylic acid via an aziridinium ion intermediate, demonstrating a method with high yield and stereospecificity (Atsushi Ohigashi, T. Kikuchi, & S. Goto, 2010).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives has been elucidated using various spectroscopic methods, including NMR and X-ray diffraction. For instance, the absolute configuration of related thiazolidinecarboxylic acid derivatives was determined, providing insights into the molecular structure and stereochemistry (Masayuki Oya et al., 1982).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives often include acetylation and iodination processes, leading to various functionalized compounds. For example, acetyl and iodo derivatives of pyridine and pyrano[3,2-c]pyridine diones have been synthesized, showcasing the chemical versatility of pyrrolidine-based compounds (B. P. Nikam & T. Kappe, 2017).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as crystallinity and hydrogen bonding patterns, have been studied. For example, the crystal structure of 3,4-diphenylpyrrole-2,5-dicarboxylic acid and its acetic acid disolvate revealed extensive hydrogen bonding, indicating the impact of molecular interactions on physical properties (P. Prayzner et al., 1996).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations, are crucial for understanding the behavior of pyrrolidine derivatives. Studies on the synthesis and chemical transformations of benzotriazole-4-carboxylic acid derivatives demonstrate the compound's reactivity and potential for creating a variety of functionalized materials (V. S. Vasin et al., 2013).
Eigenschaften
IUPAC Name |
(3S,4R)-1-[2-(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c21-15-8-4-5-13(9-15)10-18(22)20-11-16(17(12-20)19(23)24)14-6-2-1-3-7-14/h1-9,16-17,21H,10-12H2,(H,23,24)/t16-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXVPUHLJYCKEA-DLBZAZTESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)CC2=CC(=CC=C2)O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1C(=O)CC2=CC(=CC=C2)O)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-[(3-hydroxyphenyl)acetyl]-4-phenylpyrrolidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{[2-(1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5532448.png)


![1-(2-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-4-carboxamide](/img/structure/B5532470.png)
![1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 1-benzofuran-2-carboxylate](/img/structure/B5532480.png)


![1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)
![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
![3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)
![7-allyl-N-(2-hydroxyethyl)-8-oxo-6-(2-thienyl)-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5532513.png)

![(2R,3S)-3-amino-4-[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-2-butanol dihydrochloride](/img/structure/B5532525.png)